Fast red TR salt hemi(zinc chloride)

Description

BenchChem offers high-quality Fast red TR salt hemi(zinc chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fast red TR salt hemi(zinc chloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

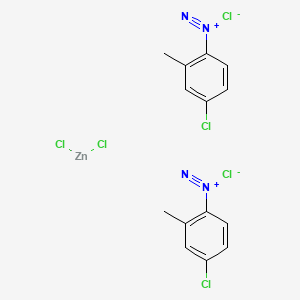

4-chloro-2-methylbenzenediazonium;dichlorozinc;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H6ClN2.4ClH.Zn/c2*1-5-4-6(8)2-3-7(5)10-9;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIVFDKBXXMYRL-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)[N+]#N.CC1=C(C=CC(=C1)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl6N4Zn | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Fast Red TR Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of Fast Red TR salt, a versatile diazonium salt widely employed in histochemical and biochemical assays.

Core Chemical Properties

Fast Red TR salt, chemically known as 4-Chloro-2-methylbenzenediazonium hemi(zinc chloride) salt, is a diazonium dye recognized for its utility as a chromogenic substrate, particularly in enzyme histochemistry.[1][2][3][4][5] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 4-Chloro-2-methylbenzenediazonium | [1][6] |

| Synonyms | Fast Red TR Salt hemi(zinc chloride) salt, Azoic Diazo No. 11 | [2][3][5] |

| CAS Number | 89453-69-0 | [1][2][3][4][5] |

| Chemical Formula | C₇H₆Cl₂N₂ · 0.5ZnCl₂ | [2][3][5] |

| Molecular Weight | 257.19 g/mol | [2][3][5] |

| Appearance | Off-white to light yellow powder | [1] |

| Melting Point | Decomposes upon heating (specific point not readily available) | |

| Solubility | Soluble in water (25 mg/mL, clear to slightly hazy, colorless to light yellow solution; 100 mg/mL with ultrasonic assistance) | [1][4] |

| Stability | Stable for at least 2 years when stored at -20°C and protected from light. Stock solutions are stable for 6 months at -80°C or 1 month at -20°C when protected from light. | [1][4] |

| Absorption Maximum (λmax) | 284 nm in water | [7] |

| Purity/Dye Content | Commercially available with dye content ranging from 15% to >90% | [2][7] |

Chemical Structure

Fast Red TR salt is a diazonium compound, characterized by the presence of a diazonium functional group (-N₂⁺). The core structure consists of a substituted benzene (B151609) ring. The positive charge of the diazonium group is stabilized by the formation of a salt with a zinc chloride complex.

SMILES String: [Cl-].[Cl-].Cl[Zn]Cl.Cc1cc(Cl)ccc1[N+]#N.Cc2cc(Cl)ccc2[N+]#N[2]

Experimental Protocols

Fast Red TR salt is a cornerstone reagent in several histochemical staining protocols, primarily for the detection of enzyme activity. Below are detailed methodologies for two of its most common applications.

Alkaline Phosphatase (AP) Staining Protocol

This protocol outlines the detection of alkaline phosphatase activity in tissue sections or cell preparations. The enzyme hydrolyzes a substrate, and the product then couples with Fast Red TR salt to form a colored precipitate at the site of enzyme activity.

Materials:

-

Fast Red TR/Naphthol AS-MX Phosphate (B84403) tablets

-

Trizma® buffer tablets (0.1 M)

-

Deionized or distilled water

-

Aqueous mounting medium

-

Coplin staining jars

-

Microscope slides with tissue sections/cells

Procedure:

-

Reagent Preparation:

-

Allow one Fast Red TR/Naphthol AS-MX tablet and one Trizma® buffer tablet to reach room temperature.

-

Dissolve both tablets in 1 mL of deionized water. Vortex until fully dissolved. The final solution will contain approximately 1.0 mg/mL Fast Red TR, 0.4 mg/mL Naphthol AS-MX, and 0.15 mg/mL Levamisole (to inhibit endogenous alkaline phosphatase activity) in 0.1 M Trizma® buffer.[8]

-

For optimal results, use the solution within one hour of preparation. If the solution appears hazy, it can be filtered through a 0.2 µm filter.[8]

-

-

Staining:

-

Cover the tissue section with 0.1-0.2 mL of the prepared Fast Red TR/Naphthol AS-MX solution.[8]

-

Incubate at room temperature (18–26°C) for approximately 30 minutes.[9] Monitor the reaction progress microscopically to prevent overdevelopment and high background staining.[8]

-

Stop the reaction by gently washing the slide in deionized water for 2 minutes.[8][9]

-

-

Counterstaining and Mounting:

Expected Results: Sites of alkaline phosphatase activity will appear as an intense red precipitate.[8]

Tartrate-Resistant Acid Phosphatase (TRAP) Staining Protocol

This method is widely used for the identification of osteoclasts and activated macrophages, which are rich in TRAP.

Materials:

-

Pararosaniline solution (4% in 20% HCl)

-

Sodium nitrite (B80452) solution (3.75%)

-

Naphthol AS-BI phosphate or Naphthol AS-TR phosphate solution (1.6% in dimethylformamide)

-

Acetate (B1210297) buffer (0.1 M, pH 5.0)

-

Manganese sulfate (B86663) solution (10%)

-

Tartaric acid

-

Fast Red TR salt (can be used as an alternative diazonium salt)

-

Microscope slides with undecalcified bone sections

Procedure:

-

Incubation Solution Preparation:

-

Prepare the incubation solution fresh. A typical composition includes pararosaniline, sodium nitrite, a Naphthol AS phosphate substrate, acetate buffer, manganese sulfate, and tartaric acid.

-

Alternatively, kits containing Fast Red TR salt are commercially available.

-

-

Staining:

-

Incubate the tissue sections in the staining solution in a humid chamber. Incubation is typically carried out for 30 minutes.

-

Optimal staining temperature for TRAP in undecalcified bone sections has been found to be between 60°C and 70°C.[10]

-

-

Washing and Counterstaining:

-

After incubation, rinse the sections thoroughly with distilled water.

-

Counterstain with a suitable contrasting stain, such as Toluidine Blue, to visualize the bone matrix.[10]

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol (B145695) and clear with xylene if a non-aqueous mounting medium is to be used (note: the compatibility of the final colored product with organic solvents should be confirmed, as some azo dyes are soluble).[11]

-

Mount with an appropriate mounting medium.

-

Expected Results: Activated osteoclasts will stain a vibrant red color, indicating TRAP activity.[10]

Signaling Pathways and Experimental Workflows

The utility of Fast Red TR salt in enzymatic assays is based on a coupled enzymatic and chemical reaction. The enzyme of interest first acts on a specific substrate to release a naphthol derivative. This product then immediately couples with the Fast Red TR diazonium salt to form a stable, insoluble, and colored azo dye at the site of the enzymatic reaction.

References

- 1. Fast Red TR hemi(zinc chloride) salt [sorachim.com]

- 2. Fast Red TR盐 半(氯化锌) 盐 | Sigma-Aldrich [sigmaaldrich.com]

- 3. Fast red TR salt hemi(zinc chloride) | 89453-69-0 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. 4-Chloro-2-methylbenzene-1-diazonium chloride | C7H6Cl2N2 | CID 12830371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 固红-锌TR盐 Dye content 15 % | Sigma-Aldrich [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Optimization of the tartrate-resistant acid phosphatase detection by histochemical method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Osteoclast visualization: Tartrate-resistant acid phosphatase activity staining using NewFuchsin compatible with non-aqueous mounting and tissue clearing - PMC [pmc.ncbi.nlm.nih.gov]

Fast Red TR Salt Hemi(zinc chloride): A Comprehensive Technical Guide for Researchers

CAS Number: 89453-69-0

This technical guide provides an in-depth overview of Fast Red TR Salt hemi(zinc chloride), a widely used diazonium salt in biological research. Primarily utilized as a chromogenic substrate in enzyme histochemistry, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the compound's properties, applications, and experimental protocols, alongside visual representations of its utility in key methodologies.

Chemical and Physical Properties

Fast Red TR Salt hemi(zinc chloride), also known as 4-Chloro-2-methylbenzenediazonium hemi(zinc chloride), is a stable diazonium salt that yields a distinct red precipitate upon enzymatic cleavage. Its key properties are summarized below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 89453-69-0 | [1][2][3] |

| Synonyms | 4-Chloro-2-methylbenzenediazonium salt, Azoic Diazo No. 11 | [1][4][5] |

| Molecular Formula | C₇H₆Cl₂N₂ · 0.5ZnCl₂ | [1][2][3] |

| Molecular Weight | 257.19 g/mol | [1][2][4] |

| Appearance | Off-white to light yellow powder | [3] |

| Purity | >90% (Dye content) | [1] |

| Solubility | Soluble in water (25 mg/mL), yielding a clear to slightly hazy, colorless to light yellow solution. | [1][3] |

| Storage Conditions | -20°C, keep dry. | [1][3] |

| Colour Index Number | 37085 | [1][4] |

Core Applications in Research

Fast Red TR Salt is a versatile tool in molecular and cellular biology, primarily functioning as a precipitating chromogenic substrate for alkaline phosphatase (AP) and tartrate-resistant acid phosphatase (TRAP). This property is exploited in several key research applications:

-

Immunohistochemistry (IHC): In IHC, an antibody conjugated to alkaline phosphatase binds to a specific antigen in a tissue section. The addition of a substrate like Naphthol AS-MX phosphate (B84403) and Fast Red TR Salt results in the enzymatic release of a naphthol compound, which then couples with the Fast Red TR diazonium salt. This reaction produces an insoluble, brightly colored red precipitate at the site of the antigen, allowing for its visualization under a microscope.[6]

-

In Situ Hybridization (ISH): Similar to IHC, ISH utilizes probes labeled with molecules that can be detected by an antibody-AP conjugate. The subsequent enzymatic reaction with Fast Red TR Salt allows for the visualization of specific nucleic acid sequences within the morphological context of the tissue.

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining: This is a crucial technique for the identification of osteoclasts, which are rich in TRAP. The staining is widely used in bone biology research to study bone resorption and related pathologies.[6][7]

Experimental Protocols

The following sections provide detailed methodologies for the most common applications of Fast Red TR Salt hemi(zinc chloride).

Alkaline Phosphatase Staining for Immunohistochemistry

This protocol outlines the use of Fast Red TR Salt for the detection of alkaline phosphatase activity in immunohistochemistry.

Materials:

-

Fast Red TR Salt hemi(zinc chloride) (CAS 89453-69-0)

-

Naphthol AS-MX phosphate

-

Tris-HCl buffer (0.1 M, pH 8.2-8.5)

-

Levamisole (B84282) solution (optional, to inhibit endogenous alkaline phosphatase activity)

-

Distilled water

-

Aqueous mounting medium

Procedure:

-

Tissue Preparation: Deparaffinize and rehydrate tissue sections as per standard protocols.

-

Antibody Incubation: Incubate the slides with the primary antibody, followed by an alkaline phosphatase-conjugated secondary antibody, with appropriate washing steps in between.

-

Substrate Preparation (prepare fresh):

-

Dissolve Naphthol AS-MX phosphate in a small amount of dimethylformamide (DMF).

-

Add this solution to 0.1 M Tris-HCl buffer (pH 8.2-8.5).

-

Just before use, add Fast Red TR Salt to the solution (approximately 1 mg/mL) and mix until dissolved.

-

If high endogenous alkaline phosphatase activity is expected, add levamisole to the buffer.

-

-

Staining:

-

Cover the tissue section with the freshly prepared substrate solution.

-

Incubate at room temperature for 10-30 minutes, or until the desired intensity of red color develops. Monitor the reaction under a microscope to avoid overstaining.

-

-

Washing and Counterstaining:

-

Rinse the slides gently with distilled water.

-

Counterstain with hematoxylin (B73222) if desired, to visualize cell nuclei.

-

Rinse thoroughly with distilled water.

-

-

Mounting:

-

Mount the coverslip using an aqueous mounting medium. Note: The red precipitate is soluble in alcohol and xylene, so do not use organic solvent-based mounting media.

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining of Osteoclasts

This protocol is designed for the specific identification of osteoclasts in bone or cell culture.

Materials:

-

Fast Red TR Salt hemi(zinc chloride) (CAS 89453-69-0)

-

Naphthol AS-MX phosphate

-

Acetate (B1210297) buffer (0.1 M, pH 5.0)

-

Sodium tartrate

-

Distilled water

-

Mayer's hematoxylin (for counterstaining)

-

Aqueous mounting medium

Procedure:

-

Sample Preparation:

-

For tissue sections: Deparaffinize and rehydrate.

-

For cell cultures: Fix the cells with a suitable fixative (e.g., 10% formalin).

-

-

Pre-incubation: Incubate the slides in acetate buffer (pH 5.0) containing sodium tartrate for 20 minutes at 37°C.

-

Staining Solution Preparation (prepare fresh):

-

Dissolve Naphthol AS-MX phosphate in a small volume of DMF.

-

Add this to the pre-warmed acetate buffer containing sodium tartrate.

-

Add Fast Red TR Salt (approximately 0.5-1 mg/mL) and mix until dissolved.

-

-

Staining:

-

Incubate the slides in the staining solution for 30-60 minutes at 37°C. The solution should be pre-warmed.

-

-

Washing and Counterstaining:

-

Rinse the slides with distilled water.

-

Counterstain with Mayer's hematoxylin for 1-2 minutes.

-

Wash with distilled water.

-

-

Mounting: Mount with an aqueous mounting medium.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

References

- 1. ファストレッドTR塩 ヘミ(亜鉛クロリド)塩 Dye content 15 % | Sigma-Aldrich [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scientificlabs.ie [scientificlabs.ie]

- 7. documents.thermofisher.com [documents.thermofisher.com]

solubility of Fast red TR salt in water and other solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fast Red TR salt. Due to the existence of different forms of this diazonium salt, it is crucial to distinguish between them as their physicochemical properties, including solubility, can vary. This guide will address the solubility of two common forms: Fast Red TR Salt 1,5-naphthalenedisulfonate salt and Fast Red TR hemi(zinc chloride) salt.

Quantitative Solubility Data

The solubility of Fast Red TR salt has been primarily reported in aqueous media. The following table summarizes the available quantitative data for its different forms. It is important to note that "dye content" in commercial preparations can refer to the percentage by weight of the dye in a mixture that may contain other non-colored materials like inorganic salts or solvents of crystallization[1].

| Compound Name | CAS Number | Solvent | Solubility | Observations |

| Fast Red TR Salt 1,5-naphthalenedisulfonate salt | 51503-28-7 | Water | 25 mg/mL | Clear to slightly hazy solution |

| Fast Red TR hemi(zinc chloride) salt | 89453-69-0 | Water | 25 mg/mL | Clear, colorless to light yellow solution[2] |

| Fast Red TR salt hemi (zinc chloride) | 89453-69-0 | Water | 100 mg/mL | Requires ultrasonic assistance[3] |

Note: The significant difference in reported solubility for the hemi(zinc chloride) salt (25 mg/mL vs. 100 mg/mL) may be attributable to variations in the experimental conditions, such as the use of sonication to aid dissolution, or differences in the purity and specific form of the salt used.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of Fast Red TR salt in a solvent of interest. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the saturation solubility of Fast Red TR salt in a given solvent at a specified temperature.

Materials:

-

Fast Red TR salt (specify the form, e.g., 1,5-naphthalenedisulfonate or hemi(zinc chloride) salt)

-

Solvent of interest (e.g., water, ethanol, DMSO, etc.)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or other suitable analytical instrument

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of Fast Red TR salt to a series of vials containing a known volume of the solvent. The amount of salt should be sufficient to ensure that a solid phase remains after equilibration.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of Fast Red TR salt in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry at its λmax.

-

Prepare a calibration curve using standard solutions of known concentrations of Fast Red TR salt in the same solvent.

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Fast Red TR salt.

Caption: Workflow for determining the solubility of Fast Red TR Salt.

References

The Core Mechanism of Fast Red TR Salt in Enzymatic Staining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Fast Red TR salt, a widely used chromogen in enzyme histochemistry, immunohistochemistry (IHC), and in situ hybridization (ISH). We will detail the chemical principles, present quantitative data, provide experimental protocols, and visualize the key processes.

Introduction to Fast Red TR Salt

Fast Red TR (Toluol Red) salt is a stable diazonium salt, chemically known as 4-chloro-2-methylbenzenediazonium.[1][2] It is a crucial component in chromogenic detection systems, particularly those involving enzyme reporters like alkaline phosphatase (AP) and acid phosphatase (AcP). The fundamental principle of its use lies in its ability to act as a coupling agent, reacting with specific molecules to produce a brightly colored, insoluble precipitate at the site of enzymatic activity. This allows for the precise visualization of target enzymes, proteins, or nucleic acid sequences within tissues and cells.

The Two-Step Mechanism of Action

The staining process is a classic example of a simultaneous coupling azo dye method, which occurs in two primary stages:

Step 1: Enzymatic Hydrolysis of the Substrate The process begins with an enzyme, such as alkaline phosphatase, which is often conjugated to a secondary antibody in IHC or a probe in ISH. This enzyme acts upon a specific substrate, typically a phosphate (B84403) ester of a naphthol derivative, such as Naphthol AS-MX phosphate. The enzyme catalyzes the hydrolysis of the phosphate group, liberating a free naphthol compound.[3][4][5] This reaction is localized to the specific site where the target molecule (and thus the enzyme) is present.

Step 2: Azo Coupling Reaction The liberated naphthol compound is highly reactive and immediately undergoes an electrophilic aromatic substitution reaction with the Fast Red TR diazonium salt present in the solution.[1][6] The diazonium cation (the electrophile) attacks the activated aromatic ring of the naphthol (the nucleophile), forming a stable azo bond (-N=N-).[6] This reaction, known as azo coupling, results in the formation of a large, insoluble, and intensely colored red azo dye.[7][8] This precipitate is deposited directly at the site of the enzyme, providing a sharp and clear microscopic visualization of the target.

The final reaction product is soluble in alcohol and xylene; therefore, aqueous mounting media must be used for coverslipping to preserve the stain.[5][8]

Quantitative Data

The following table summarizes key quantitative parameters associated with Fast Red TR staining.

| Parameter | Value | Substrate/Product | Notes |

| Fast Red TR Salt | |||

| Chemical Name | 4-chloro-2-methylbenzenediazonium | N/A | Often supplied as a hemi(zinc chloride) or 1,5-naphthalenedisulfonate salt.[1][2] |

| Absorbance Maximum (λmax) | ~284 nm | Fast Red TR Salt in water | This is the absorbance of the diazonium salt itself, not the final colored product. |

| Substrate | |||

| Common Substrate | Naphthol AS-MX Phosphate | N/A | A phosphate ester of 3-hydroxy-2-naphthoic acid 2,4-dimethylanilide.[5][8] |

| Enzymatic Reaction | |||

| Optimal pH for Alkaline Phosphatase | Alkaline (e.g., pH 8.6 - 9.5) | Naphthol AS-MX Phosphate | Enzyme activity is highly pH-dependent.[9][10][11] |

| Endogenous AP Inhibitor | Levamisole | N/A | Often included in commercial kits to block background staining from endogenous enzymes.[5][8] |

| Azo Coupling Reaction | |||

| Optimal pH for Coupling | Mildly Acidic to Neutral | Liberated Naphthol + Fast Red TR | The pH is a critical factor for the stability and reactivity of the diazonium salt.[5] |

| Final Azo Dye Product | |||

| Color | Intense Red/Fuchsin-Red | Naphthol AS-MX-FR Azo Dye | The final precipitate that is visualized.[7][8] |

| Absorbance Maximum (λmax) | ~505 - 510 nm | Naphthol AS-MX-FR Azo Dye | The peak absorbance of the final colored precipitate.[3][4] |

| Solubility | Soluble in alcohol and xylene | Naphthol AS-MX-FR Azo Dye | Requires the use of aqueous mounting media.[5][8] |

Visualizing the Mechanism and Workflow

Chemical Reaction Pathway

The following diagram illustrates the two-step chemical reaction that forms the basis of Fast Red TR staining.

Experimental Workflow for Immunohistochemistry (IHC)

This diagram outlines a typical workflow for chromogenic IHC using Fast Red TR on paraffin-embedded tissue sections.

Detailed Experimental Protocol: Alkaline Phosphatase Staining in IHC

This protocol provides a detailed methodology for the chromogenic detection of an antigen in formalin-fixed, paraffin-embedded (FFPE) tissue using an alkaline phosphatase-conjugated secondary antibody and Fast Red TR.

Materials:

-

FFPE tissue sections on slides

-

Xylene and graded ethanol (B145695) series (100%, 95%, 80%)

-

Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0)

-

Wash buffer (e.g., PBS or TBS)

-

Blocking solution (e.g., 10% normal serum from the secondary antibody host species in wash buffer)

-

Primary antibody (specific to the target antigen)

-

Alkaline phosphatase (AP)-conjugated secondary antibody

-

SIGMAFAST™ Fast Red TR/Naphthol AS-MX tablets (or equivalent)[8]

-

Deionized or distilled water

-

Hematoxylin (B73222) for counterstaining (optional)

-

Aqueous mounting medium

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate the sections by immersing slides in two changes of 100% ethanol for 3 minutes each, followed by 3 minutes each in 95% and 80% ethanol. c. Rinse gently in running tap water for 30 seconds.

-

Antigen Retrieval: a. Immerse slides in a pre-heated antigen retrieval buffer. b. Heat using a microwave, pressure cooker, or water bath according to optimized lab protocols (e.g., microwave at medium-high power for 10-15 minutes). c. Allow slides to cool to room temperature in the buffer. d. Rinse slides in wash buffer.

-

Immunostaining: a. Blocking: Cover the tissue section with blocking solution and incubate for at least 30 minutes in a humidified chamber to prevent non-specific antibody binding. b. Primary Antibody: Drain the blocking solution and apply the primary antibody diluted to its optimal concentration. Incubate for 1 hour at room temperature or overnight at 4°C. c. Washing: Rinse slides gently with wash buffer and then wash in two changes of wash buffer for 5 minutes each. d. Secondary Antibody: Apply the AP-conjugated secondary antibody, diluted according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature. e. Washing: Repeat the washing step (3c).

-

Chromogen Preparation and Development: a. Prepare Working Solution: Immediately before use, dissolve one Fast Red TR/Naphthol AS-MX tablet set in 10 mL of deionized water. Vortex until fully dissolved. The solution may be hazy; this can be removed by filtering through a 0.2 µm filter if desired.[8] b. Application: Cover the tissue section with 0.1-0.2 mL of the freshly prepared Fast Red TR solution. c. Incubation: Incubate at room temperature. Monitor the color development carefully under a microscope to avoid over-staining and high background. This is a fast-reacting substrate, and development can occur within 2-15 minutes.[8] d. Stop Reaction: Once the desired staining intensity is reached, stop the reaction by rinsing the slides gently in deionized water.

-

Counterstaining and Mounting: a. Counterstain (Optional): Immerse slides in Mayer's hematoxylin for 1-2 minutes to stain cell nuclei. b. Rinsing: Rinse thoroughly in running tap water until the water runs clear. c. Mounting: Air dry the slides. Do not use alcohol or xylene for dehydration. Apply a coverslip using an aqueous-based mounting medium.[5][8]

Expected Results:

-

Sites of Alkaline Phosphatase Activity: Intense red precipitate.

-

Nuclei (if counterstained): Blue.

-

Background: Colorless.

References

- 1. Coupling of benzene diazonium chloride with 1naphthol class 12 chemistry CBSE [vedantu.com]

- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Azo Coupling [organic-chemistry.org]

- 6. Azo coupling - Wikipedia [en.wikipedia.org]

- 7. biocare.net [biocare.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Human Alkaline Phosphatase Staining [research.lunenfeld.ca]

An In-depth Technical Guide to the Stability and Storage of Fast Red TR Salt

For Researchers, Scientists, and Drug Development Professionals

Fast Red TR Salt, chemically known as 4-Chloro-2-methylbenzenediazonium, is a widely used diazonium salt in histochemistry and other biological assays for the detection of enzyme activity, particularly phosphatases. The reliability and reproducibility of experimental results using this reagent are critically dependent on its stability. This guide provides a comprehensive overview of the factors influencing the stability of Fast Red TR Salt and outlines best practices for its storage and handling.

Factors Influencing the Stability of Fast Red TR Salt

The stability of Fast Red TR Salt, like other aryldiazonium salts, is influenced by several key factors:

-

Temperature: Diazonium salts are thermally labile. In aqueous solutions, most diazonium salts are unstable at temperatures above 5°C, where the diazo group is prone to decomposition and loss as nitrogen gas.[1] For solid forms, lower temperatures are also crucial for long-term stability. It is recommended to keep preparations involving diazonium salts below 5°C.[1] Studies on various diazonium salts show that an increase in temperature leads to a significant increase in the rate of decomposition.[2][3]

-

Light: Exposure to light, particularly direct sunlight, can promote the decomposition of diazonium salts.[4] This is a critical consideration for both solid storage and, more importantly, for solutions during preparation and use.

-

pH: Aryldiazonium salts exhibit their greatest stability in acidic solutions. As the pH increases, they become less stable and are prone to conversion into other, less reactive or inactive, species.

-

Counterion and Salt Form: The anion associated with the diazonium cation significantly impacts the stability of the salt.[4] Fast Red TR is commonly available as a hemi(zinc chloride) double salt or as a 1,5-naphthalenedisulfonate salt. The formation of double salts, such as with zinc chloride, is a known method to improve the stability of diazonium salts, allowing some to be isolated safely in solid form.[5] Larger counterions, like 1,5-naphthalenedisulfonate, generally confer greater stability compared to smaller ions like chloride.[4][6]

-

Purity: The presence of impurities, especially transition metals like copper, can catalyze the decomposition of diazonium salts.[5] It is therefore important to use high-purity water and reagents when preparing solutions.

Data on Stability and Storage Conditions

The following table summarizes the available quantitative and qualitative data regarding the stability and recommended storage conditions for Fast Red TR Salt.

| Parameter | Condition | Recommendation/Observation |

| Solid Form Stability | Storage of Fast Red TR hemi(zinc chloride) salt | Stable for at least 2 years at -20°C.[7][8] |

| Solution Stability | Aqueous stock solution | Stable for up to 6 months at -80°C.[9] Stable for up to 1 month at -20°C.[9] |

| Storage Temperature | Solid (hemi(zinc chloride) salt and 1,5-naphthalenedisulfonate salt) | Store at -20°C.[7][8] |

| Aqueous Solution | Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months).[9] | |

| Light Exposure | Solid and Solutions | Protect from light.[4][9] |

| Moisture | Solid Form | Keep dry. It is also recommended to warm the container to room temperature before opening to prevent condensation.[7][8] |

| General Handling | Solid Form | Diazonium salts can be shock-sensitive and explosive.[1][5] Handle small quantities and do not scratch the solid with a metal spatula.[1][5] |

Experimental Protocols

General Protocol for Validating Solution Stability:

-

Preparation of Fresh Solution:

-

Allow the solid Fast Red TR Salt to equilibrate to room temperature before opening the container to prevent moisture condensation.[7][8]

-

Prepare the solution using a high-purity, acidic buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.5) or as specified by the experimental protocol. The use of an acidic medium is crucial for stability.

-

Protect the solution from light by using an amber vial or by wrapping the container in aluminum foil.[9]

-

If for use in cell culture or other sensitive applications, the solution should be sterile-filtered through a 0.22 µm filter.[9]

-

-

Initial Performance Test (Time Zero):

-

Immediately after preparation, use the fresh solution in the intended assay (e.g., histochemical staining for alkaline phosphatase).

-

Record the results, noting key performance indicators such as staining intensity, background noise, and the formation of any precipitates. This serves as the baseline.

-

-

Storage and Periodic Testing:

-

Aliquot the remaining solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots under the desired conditions (e.g., -20°C, protected from light).

-

At regular intervals (e.g., 1 week, 2 weeks, 1 month), thaw an aliquot and repeat the performance test under the same conditions as the initial test.

-

-

Evaluation of Stability:

-

Compare the results from each time point to the baseline (Time Zero).

-

A significant decrease in staining intensity or an increase in background may indicate degradation of the Fast Red TR Salt.

-

The solution is considered stable for a given period if its performance remains within acceptable limits for the specific application.

-

Visualization of Handling Workflow

The following diagram illustrates the recommended workflow for handling Fast Red TR Salt to ensure its stability and optimal performance in the laboratory.

Caption: Recommended workflow for Fast Red TR Salt from receipt to use.

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Fast Red TR Salt 1,5-naphthalenedisulfonate salt | C24H18Cl2N4O6S2 | CID 21124117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fast Red TR hemi(zinc chloride) salt [sorachim.com]

- 8. Fast Red TR hemi(zinc chloride) salt - Innovative Enzymes [innovativeenzymes.com]

- 9. medchemexpress.com [medchemexpress.com]

Fast Red TR Salt: A Technical Guide for Chromogenic Detection

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Fast Red TR salt is a stable diazonium salt, chemically known as 4-Chloro-2-methylbenzenediazonium.[1] It is a widely utilized chromogenic substrate in a variety of biological applications, including immunohistochemistry (IHC), enzyme histochemistry, and immunoblotting.[2][3] Its primary utility lies in its reaction with specific enzymes to produce a distinct, insoluble colored precipitate at the site of enzymatic activity, enabling precise visualization.

This technical guide provides a comprehensive overview of Fast Red TR salt, including its chemical properties, mechanism of action, detailed experimental protocols, and key applications.

Core Properties of Fast Red TR Salt

Fast Red TR salt is commercially available in different forms, most commonly as a hemi (zinc chloride) salt or a 1,5-naphthalenedisulfonate salt.[2][4] These variations influence properties such as molecular weight and storage conditions. The pertinent quantitative data for these forms are summarized below.

| Property | Fast Red TR Salt hemi (zinc chloride) | Fast Red TR Salt 1,5-naphthalenedisulfonate salt |

| Synonyms | 4-Chloro-2-methylbenzenediazonium salt, Azoic Diazo No. 11[5] | 4-Chloro-2-methylbenzenediazonium salt[1] |

| CAS Number | 89453-69-0 | 51503-28-7[1][4] |

| Molecular Formula | C₇H₆Cl₂N₂ · 0.5 ZnCl₂ | C₁₀H₇O₆S₂•C₇H₆N₂Cl[1] |

| Molecular Weight | 257.19 g/mol | 440.88 g/mol [1] |

| Appearance | Powder | White to light yellow powder |

| λmax | 284 nm | Not specified |

| Extinction Coefficient (ε) | ≥3000 at 281-287 nm (in water at 0.006 g/L)[2] | Not specified |

| Solubility | Water: 25 mg/mL (clear, colorless to light yellow) | H₂O: 25 mg/mL (clear to slightly hazy) |

| Storage Temperature | Room Temperature[2] | -20°C[4] |

Mechanism of Action

Fast Red TR salt functions as a coupling agent in a two-step enzymatic reaction, most commonly for the detection of alkaline phosphatase (AP) activity.[3] It is also used for tartrate-resistant acid phosphatase (TRAP).

-

Enzymatic Hydrolysis: The enzyme of interest (e.g., an AP conjugate) hydrolyzes a substrate, typically a naphthol derivative like Naphthol AS-MX phosphate. This reaction releases an intermediate naphthol product.[6][7]

-

Azo Coupling: The liberated naphthol intermediate immediately undergoes an azo coupling reaction with the diazonium group of the Fast Red TR salt.[6]

This coupling reaction forms a highly colored, water-insoluble azo dye that precipitates at the precise location of the enzyme, producing a bright red stain.[3][7]

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of Fast Red TR salt in a typical immunohistochemistry workflow.

Protocol 1: Substrate Solution Preparation

This protocol is adapted for the use of commercially available tablets, such as SIGMAFAST™ Fast Red TR/Naphthol AS-MX, which provide pre-measured amounts of all necessary reagents for convenience and consistency.[7][8]

Materials:

-

SIGMAFAST™ Fast Red TR/Naphthol AS-MX tablet set (contains substrate tablets and buffer tablets)[7]

-

Deionized or distilled water

-

Vortex mixer

-

15 mL conical tube

Procedure:

-

Prepare the buffer by dissolving one Trizma® buffer tablet in the volume of deionized water specified by the manufacturer (e.g., 10 mL).[7] Mix until fully dissolved.

-

To the dissolved buffer, add one Fast Red TR/Naphthol AS-MX tablet.[7]

-

Vortex the solution until the substrate tablet is completely dissolved. The solution is now ready for immediate use.

-

For best results, use the prepared substrate solution within one hour.[7]

-

Note: If the solution appears hazy, it can be clarified by passing it through a 0.2 µm filter before application to the tissue.[8]

Protocol 2: Immunohistochemical Staining Workflow

This protocol outlines a general procedure for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections using an alkaline phosphatase-conjugated antibody and Fast Red TR substrate.

Detailed Methodology:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate the tissue sections by sequential 3-minute immersions in 100%, 90%, and 70% ethanol, followed by a final rinse in distilled water.

-

-

Antigen Retrieval (if required):

-

Perform heat-induced epitope retrieval (HIER) or enzymatic digestion based on the primary antibody's requirements.

-

-

Inactivation of Endogenous Enzymes (if necessary):

-

To block endogenous alkaline phosphatase activity, levamisole (B84282) is often included in the substrate tablet formulation.[7] If not, a separate incubation step may be required.

-

-

Blocking:

-

Incubate sections with a blocking solution (e.g., 10% normal serum from the same species as the secondary antibody) for at least 20-30 minutes to prevent non-specific binding.

-

-

Primary Antibody Incubation:

-

Apply the primary antibody, diluted to its optimal concentration in antibody diluent, and incubate according to the manufacturer's instructions (e.g., 30-60 minutes at room temperature or overnight at 4°C).

-

-

Secondary Antibody Incubation:

-

After washing, apply an alkaline phosphatase (AP)-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

-

-

Chromogenic Development:

-

Wash the slides thoroughly.

-

Apply the freshly prepared Fast Red TR substrate solution, ensuring the entire tissue section is covered.[7]

-

Incubate for 5-10 minutes, monitoring the color development under a microscope. The reaction is fast and should be stopped before background staining appears.[7]

-

Terminate the reaction by gently rinsing the slides with distilled water.

-

-

Counterstaining (Optional):

-

If desired, apply a counterstain that is compatible with the red precipitate, such as Mayer's hematoxylin. Incubate for 1-5 minutes and rinse thoroughly with tap water.

-

-

Mounting and Coverslipping:

Conclusion

Fast Red TR salt is a valuable and effective chromogenic substrate for the detection of alkaline phosphatase and acid phosphatase activity in a range of applications. Its ability to produce a vibrant and localized red precipitate makes it an excellent choice for single-labeling studies or as a contrasting color in multi-labeling protocols.[10] The primary technical consideration for its successful use is the alcohol-soluble nature of its reaction product, mandating the strict use of aqueous mounting media to preserve the final stain.[7][9] By following the detailed protocols and understanding its mechanism, researchers can reliably leverage Fast Red TR salt for high-quality histochemical visualization.

References

- 1. scbt.com [scbt.com]

- 2. alkalisci.com [alkalisci.com]

- 3. biocompare.com [biocompare.com]

- 4. Fast Red TR Salt 1,5-naphthalenedisulfonate salt - Creative Enzymes [creative-enzymes.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. nordiqc.org [nordiqc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Diazonium Salts in Histochemistry

This guide provides a comprehensive overview of the principles, applications, and methodologies of diazonium salts in histochemical staining. Diazonium salts are pivotal reagents for the localization of specific enzymes and substances within tissues, relying on the formation of highly colored, insoluble azo dyes at the target site.

Core Principles: The Chemistry of Diazonium Salts

Diazonium salts are a class of organic compounds with the general formula R-N₂⁺X⁻, where R is typically an aryl group and X is an anion like chloride (Cl⁻) or tetrafluoroborate (B81430) (BF₄⁻).[1][2] Their utility in histochemistry stems from their ability to act as weak electrophiles in a reaction known as azo coupling .[3]

The process begins with the synthesis of the diazonium salt through a process called diazotization, where a primary aromatic amine is treated with nitrous acid (HNO₂) at low temperatures.[1][2][4] Due to their inherent instability, diazonium salts are often prepared immediately before use or are commercially available as stabilized salts, for instance, with zinc chloride.[2][5]

The cornerstone of their application is the azo coupling reaction. In this electrophilic aromatic substitution, the diazonium cation reacts with an electron-rich coupling agent—such as a phenol, naphthol, or aromatic amine—to form a stable, intensely colored azo compound (R-N=N-R').[3][6] This reaction is highly dependent on pH; coupling with phenols is typically carried out in mildly alkaline conditions (pH 8-11), while coupling with amines occurs in a slightly acidic medium.[4][7] To prevent the decomposition of the unstable diazonium salt, these reactions are almost always performed at low temperatures (0-10°C).[8]

Primary Application: Enzyme Histochemistry

The most significant application of diazonium salts is in enzyme histochemistry, where they serve as "capture agents" to visualize enzyme activity. The methodology, known as the simultaneous coupling method, involves incubating a tissue section in a solution containing both a specific substrate for the target enzyme and a stable diazonium salt.[9]

The process unfolds as follows:

-

The enzyme present in the tissue cleaves the substrate.

-

This enzymatic hydrolysis liberates a product, typically a naphthol or indoxyl derivative.[5][10]

-

This liberated product immediately acts as a coupling agent, reacting with the diazonium salt present in the incubation medium.

-

The resulting azo coupling reaction forms a highly colored, insoluble azo dye that precipitates at the precise location of the enzyme activity.[11]

This technique allows for the accurate localization of various hydrolases, including phosphatases, esterases, and proteases.[11][12][13]

Data Presentation: Key Reagents and Conditions

A variety of stabilized diazonium salts, often marketed as "Fast" salts, are used in histochemistry. The choice of salt can influence the color and solubility of the final azo dye product.

Table 1: Common Diazonium Salts in Histochemistry

| Diazonium Salt | Common Application (Enzyme) | Resulting Color | Reference |

|---|---|---|---|

| Fast Blue B Salt | Proteases, Esterases | Blue/Brown | [12][14] |

| Fast Blue RR Salt | Alkaline Phosphatase, Esterases | Blue / Red Granules | [11][13] |

| Fast Red TR Salt | Alkaline Phosphatase | Highly Fluorescent Red | [15] |

| Fast Garnet GBC Salt | Proteases | Red/Brown | [12][16] |

| Fast Violet B Salt | Alkaline Phosphatase | Red Granules | [11] |

| Hexazotized New Fuchsine | Various Hydrolases (e.g., Esterases) | Strongest Staining (often red) | [17] |

| Fast Red Violet LB Salt | β-Galactosidase, Neuraminidase | Water-Insoluble Fluorescent |[17] |

Successful and reproducible staining depends on carefully controlled reaction parameters.

Table 2: Typical Experimental Parameters for Diazonium Salt-Based Staining

| Technique / Target | Parameter | Value | Reference |

|---|---|---|---|

| Alkaline Phosphatase | Fixation | 4% Paraformaldehyde (1 hr) | [15] |

| Incubation Temperature | 18–26°C | [11] | |

| Incubation Time | 15–30 minutes | [11][15] | |

| pH | 8.6 (for substrate solution) | [11] | |

| Esterase (Spectrophotometric) | Wavelength for Monitoring | 510 nm | [13] |

| Substrate | α-naphthyl esters | [13] | |

| Enterochromaffin Cells | Staining Temperature | 4°C | [18] |

| | Staining Time | 1 minute |[18] |

Experimental Protocols

The following are generalized protocols derived from established methodologies. Researchers should optimize these for their specific tissues and targets.

Protocol 1: Alkaline Phosphatase (APase) Detection[11][15]

-

Fixation : Fix tissue samples in 4% paraformaldehyde for 1 hour. Avoid glutaraldehyde (B144438), as it can induce autofluorescence.[15]

-

Rinsing : Rinse sections thoroughly in distilled water.

-

Incubation Medium Preparation :

-

Prepare a buffered Naphthol AS-MX Phosphate (B84403) solution (e.g., at pH 8.6).[11]

-

Dissolve a diazonium salt (e.g., Fast Blue RR Salt or Fast Red TR Salt) in distilled water.[11][15]

-

Just before use, mix the Naphthol solution with the diazonium salt solution.

-

-

Staining :

-

Post-Incubation :

-

Mounting : Mount coverslips using an aqueous mounting medium, as some azo dye products are soluble in organic solvents.[17]

Protocol 2: Nonspecific Esterase Detection[10][13]

-

Tissue Preparation : Prepare fixed (e.g., formalin-fixed) cryostat or paraffin-embedded sections and bring to water.

-

Incubation Medium Preparation :

-

Prepare a phosphate buffer solution (e.g., pH 7.4).[19]

-

Dissolve the substrate, α-naphthyl acetate (B1210297), in a small volume of acetone (B3395972) or another suitable solvent before adding it to the buffer.

-

Dissolve the diazonium salt (e.g., Fast Blue RR or Hexazotized New Fuchsine) in the buffer.

-

Combine the substrate and diazonium salt solutions immediately prior to use.

-

-

Staining :

-

Incubate the sections in the staining solution at room temperature or 37°C for a period determined by optimization (typically 15-60 minutes).

-

-

Post-Incubation :

-

Rinse sections in distilled water.

-

(Optional) Counterstain with Mayer's Hematoxylin.

-

-

Dehydration and Mounting : Dehydrate through graded alcohols, clear with xylene, and mount with a resinous medium. (Note: Check for dye solubility; if soluble, use an aqueous mounting medium).

Logical Relationships and Workflows

The synthesis of the diazonium salt itself is a critical precursor to its use in histochemistry.

Technical Considerations and Best Practices

-

Stability : Diazonium salts are thermally labile and potentially explosive when isolated in dry form.[20] Always handle with care, adhere to safety protocols, and perform reactions at reduced temperatures.[8][20]

-

Reagent Purity : The purity of the diazonium salt is critical for reproducible results in quantitative assays.[21]

-

Fixation : The choice of fixative can impact results. For fluorescent azo dye techniques, paraformaldehyde is preferred over glutaraldehyde to avoid autofluorescence.[15]

-

Inhibition : Stabilizers used in commercial diazonium salt preparations, such as zinc salts, may inhibit the activity of certain enzymes.[5]

-

Solubility : The final azo dye product may be soluble in alcohol or other organic solvents. This necessitates the use of aqueous mounting media to prevent the color from diffusing away from the site of reaction.[17] Always verify the solubility characteristics of the specific dye being generated.

References

- 1. lkouniv.ac.in [lkouniv.ac.in]

- 2. byjus.com [byjus.com]

- 3. Azo coupling - Wikipedia [en.wikipedia.org]

- 4. DIAZONIUM SALTS AND SYNTHETIC APPLICATIONS: – My chemistry blog [mychemblog.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 7. Khan Academy [khanacademy.org]

- 8. classroom.focan.es [classroom.focan.es]

- 9. Simultaneous azo-coupling method for steroid acetate hydrolyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A highly fluorescent simultaneous azo dye technique for demonstration of nonspecific alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Diazonium salts | Sigma-Aldrich [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. stainsfile.com [stainsfile.com]

- 19. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 20. pubs.acs.org [pubs.acs.org]

- 21. nbinno.com [nbinno.com]

An In-depth Technical Guide to Fast Red TR Salt Hemi(zinc chloride) for Research Use

For Research Use Only.

This technical guide provides a comprehensive overview of Fast Red TR Salt hemi(zinc chloride), a diazonium salt widely utilized in research settings as a chromogenic substrate. This document is intended for researchers, scientists, and drug development professionals, offering detailed technical data, experimental protocols, and a mechanistic understanding of its applications.

Core Technical Data

Fast Red TR Salt hemi(zinc chloride) is a key reagent in various histological and blotting techniques. Its utility lies in its ability to form a visible, colored precipitate at the site of enzymatic activity, primarily alkaline phosphatase (AP) and tartrate-resistant acid phosphatase (TRACP).[1][2][3][4] This allows for the visualization and localization of specific proteins and enzymes within tissues and on membranes.

| Property | Value | References |

| Synonyms | 4-Chloro-2-methylbenzenediazonium salt, Azoic Diazo No. 11 | [1][4][5][6] |

| CAS Number | 89453-69-0 | [4][6][7][8][9] |

| Molecular Formula | C₇H₆Cl₂N₂ · 0.5ZnCl₂ | [6][7] |

| Molecular Weight | 257.19 g/mol | [4][5][6][7] |

| Appearance | Off-white to light yellow powder | [5][8] |

| Solubility | Soluble in water (25 mg/mL), yielding a clear to slightly hazy, colorless to light yellow solution. | [6][8][9] |

| Storage | Store at -20°C, protected from light. | [8] |

| Applications | Immunohistochemistry (IHC), Western Blotting, In Situ Hybridization (ISH), Enzyme Histochemistry (detection of AP and TRACP). | [1][2][8] |

Mechanism of Action: Enzymatic Signal Amplification

The detection mechanism of Fast Red TR Salt is a two-step enzymatic-chemical reaction. This process is typically employed in techniques where an antibody, conjugated to alkaline phosphatase, is used to detect a specific antigen.

-

Enzymatic Cleavage: Alkaline phosphatase acts on a substrate, commonly a naphthol phosphate (B84403) derivative such as Naphthol AS-MX phosphate. The enzyme hydrolyzes the phosphate group, releasing a naphthol intermediate.

-

Azo Coupling Reaction: The liberated naphthol derivative then rapidly couples with the Fast Red TR diazonium salt. This azo coupling reaction forms a stable, insoluble, and brightly colored red precipitate at the site of the enzyme-antibody-antigen complex.

This enzymatic amplification allows for sensitive detection of the target molecule. The intensity of the resulting red color is proportional to the amount of enzyme present, and thus to the abundance of the target antigen.

Below is a diagram illustrating the enzymatic reaction that leads to the formation of the colored precipitate.

Caption: Enzymatic reaction leading to signal generation.

Experimental Protocols

Fast Red TR Salt is a versatile reagent. Below is a generalized protocol for its use in immunohistochemistry on paraffin-embedded tissue sections. Researchers should optimize incubation times, antibody concentrations, and other parameters for their specific experimental conditions.

Immunohistochemistry (IHC) Staining Protocol

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene

-

Ethanol (B145695) (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

-

Phosphate Buffered Saline (PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody

-

Alkaline phosphatase (AP)-conjugated secondary antibody

-

Fast Red TR Salt

-

Naphthol AS-MX Phosphate

-

Tris-HCl buffer

-

Aqueous mounting medium

-

Mayer's hematoxylin (B73222) (for counterstaining)

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer. The time and temperature should be optimized (e.g., 95-100°C for 20-30 minutes).

-

Allow slides to cool to room temperature.

-

Rinse with PBS.

-

-

Blocking:

-

Incubate sections with blocking buffer for at least 30 minutes at room temperature to minimize non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody to its optimal concentration in the blocking buffer.

-

Incubate the sections with the primary antibody in a humidified chamber (e.g., overnight at 4°C or 1-2 hours at room temperature).

-

-

Washing:

-

Rinse slides with PBS (3 changes, 5 minutes each).

-

-

Secondary Antibody Incubation:

-

Dilute the AP-conjugated secondary antibody in the blocking buffer.

-

Incubate the sections for 30-60 minutes at room temperature.

-

-

Washing:

-

Rinse slides with PBS (3 changes, 5 minutes each).

-

-

Chromogen Preparation and Development:

-

Prepare the Fast Red substrate solution immediately before use. Dissolve one Fast Red TR tablet and one Naphthol AS-MX Phosphate tablet in the appropriate buffer (e.g., Tris-HCl).

-

Cover the tissue section with the substrate solution.

-

Incubate for 10-20 minutes at room temperature, or until the desired color intensity is reached. Monitor the reaction under a microscope to avoid over-staining.

-

-

Washing:

-

Stop the reaction by rinsing gently with deionized water.

-

-

Counterstaining (Optional):

-

Counterstain with Mayer's hematoxylin for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

-

Mounting:

-

The red precipitate formed by Fast Red is soluble in alcohol. Therefore, do not dehydrate the sections through an ethanol series.

-

Mount the coverslip using an aqueous mounting medium.

-

The following diagram illustrates the general workflow for an immunohistochemistry experiment using Fast Red TR Salt.

Caption: General workflow for IHC with Fast Red TR Salt.

Conclusion

Fast Red TR Salt hemi(zinc chloride) is an invaluable tool for the sensitive detection of proteins and enzymes in a variety of research applications. Its ability to produce a distinct and stable red precipitate upon enzymatic reaction makes it a reliable choice for immunohistochemistry, Western blotting, and in situ hybridization. By understanding the underlying chemical principles and following optimized protocols, researchers can effectively utilize this reagent to generate high-quality, reproducible data.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. A novel fluorescence detection method for in situ hybridization, based on the alkaline phosphatase-fast red reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alkalisci.com [alkalisci.com]

- 4. Fast Red TR Salt Dye content 15 % | 89453-69-0 [sigmaaldrich.com]

- 5. biocompare.com [biocompare.com]

- 6. The estimation of serum acid phosphatase using alpha-naphthyl phosphate as substrate: observations on the use of Fast Red TR salt in the assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Fast Red TR Salt Alkaline Phosphatase Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chromogenic detection of alkaline phosphatase activity in tissue sections and cell preparations using Fast Red TR salt and Naphthol AS-MX phosphate (B84403). This method yields a bright red, insoluble precipitate at the site of enzyme activity, allowing for precise localization.

Principle of the Method

The Fast Red TR/Naphthol AS-MX staining method is a well-established azo dye technique for the localization of alkaline phosphatase activity. The enzyme hydrolyzes the Naphthol AS-MX phosphate substrate to produce Naphthol AS-MX. This intermediate product then couples with the diazonium salt, Fast Red TR, to form a stable, insoluble, red azo dye at the site of the enzymatic reaction. The intensity of the red color is proportional to the alkaline phosphatase activity. To prevent the detection of endogenous alkaline phosphatase, a specific inhibitor such as levamisole (B84282) can be incorporated into the staining solution.[1]

Data Presentation: Reagent Concentrations

The following table summarizes the typical concentrations of the key reagents used in the Fast Red TR/Naphthol AS-MX alkaline phosphatase staining protocol.

| Reagent | Concentration (from commercial kits) | Preparation from Stock Solutions |

| Fast Red TR Salt | 1.0 mg/mL | Varies by protocol, typically prepared fresh |

| Naphthol AS-MX Phosphate | 0.4 mg/mL | Varies by protocol, typically prepared fresh |

| Tris Buffer | 0.1 M, pH 9.5 | See protocol below |

| Levamisole | 0.15 mg/mL (optional) | Add to buffer to inhibit endogenous AP |

| Sodium Chloride | 100 mM | Component of AP Buffer |

| Magnesium Chloride | 10 mM | Component of AP Buffer |

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents and the step-by-step staining procedure.

Reagent Preparation

1. Alkaline Phosphatase (AP) Buffer (100 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, pH 9.5)

-

Dissolve 12.11 g of Tris base in 800 mL of distilled water.

-

Add 5.84 g of NaCl and 2.03 g of MgCl2·6H2O.

-

Adjust the pH to 9.5 with 1 M HCl.

-

Bring the final volume to 1 L with distilled water.

-

Store at 4°C.

2. Staining Solution (Prepare immediately before use)

-

To 10 mL of AP buffer, add:

-

10 mg of Fast Red TR salt.

-

4 mg of Naphthol AS-MX phosphate.

-

-

Vortex until all components are fully dissolved. The solution may appear slightly hazy.[1] If significant precipitation occurs, the solution can be filtered through a 0.2 µm filter.[1]

-

For inhibition of endogenous alkaline phosphatase, add 1.5 mg of levamisole.[1]

-

Use the staining solution within one hour of preparation for optimal results.[1]

3. Hematoxylin Counterstain (Gill's Formulation)

-

Commercial Gill's Hematoxylin solution is recommended for consistency.

-

If preparing from scratch, various formulations are available and should be prepared according to standard histological procedures.

4. Bluing Reagent (e.g., Scott's Tap Water Substitute)

-

Commercial solutions are available.

-

Alternatively, a dilute alkaline solution such as 0.2% ammonia (B1221849) water can be used.

5. Aqueous Mounting Medium

-

A commercial aqueous mounting medium is required as the Fast Red TR reaction product is soluble in alcohol and xylene.[1]

Staining Procedure

This protocol is intended for formalin-fixed, paraffin-embedded tissue sections. Modifications may be required for other sample types.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 2 x 5 minutes.

-

Rehydrate through a graded series of ethanol: 100% for 2 x 3 minutes, 95% for 2 minutes, and 70% for 2 minutes.

-

Rinse in distilled water for 2 minutes.

-

-

Antigen Retrieval (if required for immunohistochemistry):

-

Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval in citrate (B86180) buffer) if staining for a specific protein target with an alkaline phosphatase-conjugated antibody.

-

-

Blocking (for immunohistochemistry):

-

Incubate sections with a suitable blocking buffer (e.g., 10% normal serum from the species of the secondary antibody) for 30 minutes to reduce non-specific binding.[1]

-

-

Primary and Secondary Antibody Incubation (for immunohistochemistry):

-

Incubate with the primary antibody at the optimal dilution and incubation time.

-

Wash with a suitable buffer (e.g., PBS with 0.1% Tween-20).

-

Incubate with the alkaline phosphatase-conjugated secondary antibody according to the manufacturer's instructions.

-

Wash with a suitable buffer.

-

-

Alkaline Phosphatase Staining:

-

Equilibrate the slides in AP buffer for 5 minutes.

-

Cover the tissue section with the freshly prepared Fast Red TR/Naphthol AS-MX phosphate staining solution.

-

Incubate at room temperature for 10-30 minutes. Monitor the color development under a microscope to avoid overstaining. The reaction is fast and should be checked frequently.[1][2]

-

Stop the reaction by washing the slides gently in distilled water.[1]

-

-

Counterstaining:

-

Immerse slides in Gill's Hematoxylin solution for 1-2 minutes.

-

Rinse in running tap water for 1 minute.

-

Differentiate briefly (1-2 dips) in 0.3% acid alcohol.

-

Rinse in running tap water for 1 minute.

-

"Blue" the sections by immersing in Scott's Tap Water Substitute or a dilute alkaline solution for 30-60 seconds.

-

Rinse in running tap water for 1 minute.

-

-

Mounting:

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background | Endogenous alkaline phosphatase activity not fully blocked. | Add levamisole to the staining solution.[1] |

| Non-specific antibody binding. | Use a blocking step with normal serum.[1] | |

| Over-development of the substrate. | Decrease the incubation time with the staining solution.[1] | |

| Weak or No Staining | Inactive enzyme conjugate. | Test the activity of the alkaline phosphatase conjugate. |

| Insufficient incubation time. | Increase the incubation time with the staining solution. | |

| Improperly prepared substrate solution. | Prepare the staining solution immediately before use. | |

| Antigen masking. | Perform antigen retrieval if necessary for the primary antibody. | |

| Hazy or Precipitated Staining Solution | Incomplete dissolution of reagents. | Vortex thoroughly. Filter the solution through a 0.2 µm filter.[1] |

Visualizations

Caption: Experimental workflow for Fast Red TR alkaline phosphatase staining.

Caption: Chemical principle of Fast Red TR/Naphthol AS-MX staining.

References

Application Notes and Protocols for Immunohistochemistry Using Fast Red TR Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fast Red TR (4-Chloro-2-methylbenzenediazonium) salt is a widely used chromogen in immunohistochemistry (IHC) for the detection of alkaline phosphatase (AP) activity.[1] In the presence of a suitable substrate, such as Naphthol AS-MX Phosphate (B84403), alkaline phosphatase catalyzes a reaction that, in combination with Fast Red TR salt, produces a vibrant, insoluble red precipitate at the site of the target antigen.[2][3] This system is valued for its high signal-to-noise ratio and the resulting bright red staining, which provides excellent contrast, particularly when melanin (B1238610) or other brown pigments are present in the tissue.[4] It is important to note that the Fast Red reaction product is soluble in alcohol, necessitating the use of aqueous mounting media.[3][5]

Principle of the Method

The immunohistochemical detection of a target antigen using an alkaline phosphatase-based system with Fast Red involves a series of steps. First, a primary antibody specifically binds to the antigen of interest within the tissue section. Subsequently, a secondary antibody conjugated to alkaline phosphatase is applied and binds to the primary antibody. In the final detection step, the substrate solution, containing Naphthol AS-MX Phosphate and Fast Red TR salt, is added. The alkaline phosphatase enzyme hydrolyzes the phosphate group from the Naphthol AS-MX Phosphate. The resulting naphthol compound then couples with the Fast Red TR diazonium salt to form a visible, red azo dye precipitate at the location of the enzyme, and therefore, the target antigen.[3][6][7]

Quantitative Data Summary

The following tables provide a summary of typical concentrations and incubation times for key steps in an IHC protocol using Fast Red TR salt. These values should be considered as a starting point and may require optimization for specific antibodies, tissues, and experimental conditions.

Table 1: Reagent Preparation and Concentrations

| Reagent | Components | Typical Concentration/Preparation | Notes |

| Fast Red Working Solution (Tablet Form) | Fast Red TR/Naphthol AS-MX Tablet, Buffer | 1 tablet per 1-10 mL of deionized water or provided buffer.[5][8] | Prepare fresh before use; stable for about 1-2 hours.[2][8] May appear hazy and can be filtered.[5] |

| Fast Red Working Solution (Liquid Form) | Fast Red Chromogen, Naphthol Phosphate Substrate | Mix equal volumes of each reagent, or add 1 drop (~40 µL) of chromogen to 3 mL of substrate.[6][9] | Prepare immediately before use; use within 15 minutes for optimal sensitivity.[6][9] |

| Primary Antibody Diluent | 1% Bovine Serum Albumin (BSA) in PBS | Varies depending on the antibody (typically 1:50 to 1:500). | Optimization is crucial for each new antibody and tissue type. |

| Secondary Antibody Diluent | 1% BSA in PBS | Varies depending on the antibody. | Use a secondary antibody that is specific to the host species of the primary antibody. |

| Counterstain | Mayer's Hematoxylin (B73222) | Ready-to-use solution. | Stains nuclei blue, providing contrast to the red Fast Red stain.[10] |

| Mounting Medium | Aqueous Mounting Medium (e.g., Glycerol Gelatin) | Ready-to-use solution. | Essential, as the Fast Red precipitate is soluble in organic solvents like alcohol and xylene.[5] |

Table 2: Typical Incubation Times

| Step | Reagent | Incubation Time | Temperature |

| Antigen Retrieval | Citrate Buffer (pH 6.0) or Tris-EDTA (pH 9.0) | 10-20 minutes | 95-100°C (Microwave or water bath) |

| Blocking | 10% Normal Serum in PBS | 30-60 minutes | Room Temperature |

| Primary Antibody | Diluted Primary Antibody | 60 minutes or overnight | 37°C or 4°C |

| Secondary Antibody | Diluted AP-conjugated Secondary Antibody | 30-60 minutes | Room Temperature |

| Chromogen Development | Fast Red Working Solution | 5-25 minutes.[2][9] | Room Temperature |

| Counterstaining | Mayer's Hematoxylin | 0.5-5 minutes.[10] | Room Temperature |

Detailed Experimental Protocol: Immunohistochemistry with Fast Red TR Salt

This protocol outlines the steps for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.

I. Materials Required

-

FFPE tissue sections on positively charged slides

-

Xylene and graded ethanol (B145695) series (100%, 95%, 70%) for deparaffinization and rehydration

-

Deionized or distilled water

-

Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)

-

Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

-

Blocking solution (e.g., 10% normal serum from the secondary antibody host species in PBS)

-

Primary antibody

-

Alkaline phosphatase (AP)-conjugated secondary antibody

-

Fast Red TR salt and Naphthol AS-MX Phosphate (available as tablets or separate liquid reagents)

-

Mayer's Hematoxylin for counterstaining

-

Aqueous mounting medium

-

Humidified chamber

-

Coplin jars

-

Microwave or water bath for antigen retrieval

-

Light microscope

II. Experimental Workflow Diagram

Caption: Immunohistochemistry workflow using Fast Red.

III. Step-by-Step Methodology

A. Deparaffinization and Rehydration

-

Immerse slides in xylene: 2 changes, 5 minutes each.

-

Transfer slides to 100% ethanol: 2 changes, 3 minutes each.

-

Transfer slides to 95% ethanol: 1 change, 3 minutes.

-

Transfer slides to 70% ethanol: 1 change, 3 minutes.

-

Rinse slides in running tap water for 5 minutes.

-

Rinse slides in deionized water.

B. Antigen Retrieval

-

Place slides in a Coplin jar filled with antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).

-

Heat the solution in a microwave or water bath to 95-100°C and maintain for 10-20 minutes.

-

Allow the slides to cool in the buffer for at least 20 minutes at room temperature.

-

Rinse slides with PBS: 3 changes, 5 minutes each.

C. Blocking

-

Carefully wipe around the tissue section to remove excess buffer.

-

Apply blocking solution to cover the tissue section.

-

Incubate in a humidified chamber for 30-60 minutes at room temperature. This step is crucial to prevent non-specific antibody binding.

D. Primary Antibody Incubation

-

Gently tap off the blocking solution without letting the section dry out.

-

Apply the diluted primary antibody to the tissue section.

-

Incubate in a humidified chamber for 60 minutes at 37°C or overnight at 4°C.[10]

-

Rinse slides with PBS: 3 changes, 5 minutes each.

E. Secondary Antibody Incubation

-

Apply the diluted AP-conjugated secondary antibody to the tissue section.

-

Incubate in a humidified chamber for 30-60 minutes at room temperature.

-

Rinse slides with PBS: 3 changes, 5 minutes each.

F. Chromogen Preparation and Development

-

Prepare the Fast Red working solution immediately before use according to the manufacturer's instructions.[2][8] For tablets, dissolve one tablet in the specified volume of buffer.[8] For liquid systems, mix the chromogen and substrate components.[9]

-

Apply the Fast Red working solution to completely cover the tissue section.

-

Incubate for 5-25 minutes at room temperature, monitoring the color development under a microscope to avoid overstaining.[2][9]

-

Stop the reaction by rinsing the slides gently with deionized water.[5]

G. Counterstaining

-

Apply Mayer's hematoxylin to the tissue section for 0.5-5 minutes.[10]

-

Rinse gently with tap water for 5 minutes.

-

"Blue" the sections by dipping them in a weak alkaline solution (e.g., 0.1% sodium bicarbonate) for a few seconds, then rinse with water.

H. Mounting

-

Coverslip the slides using an aqueous mounting medium.

-

Crucially, do not dehydrate the sections through alcohol and xylene as this will dissolve the Fast Red precipitate. [8]

IV. Expected Results and Troubleshooting

-

Positive Staining: Sites of antigen localization will appear as a bright red precipitate.[3]

-

Nuclei: Should be stained blue by the hematoxylin counterstain.[11]

-

Background: Should be clean with minimal non-specific staining.

Troubleshooting Common Issues:

-

Weak or No Staining:

-

High Background Staining:

-